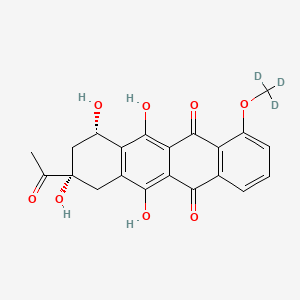
Mosapride-d5 N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mosapride-d5 N-Oxide is a labeled metabolite of Mosapride, a gastroprokinetic agent. It is primarily used in research settings, particularly in the field of proteomics. The compound has a molecular formula of C21H20D5ClFN3O4 and a molecular weight of 442.92 .
Analyse Chemischer Reaktionen
Mosapride-d5 N-Oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to yield different oxidation states.
Reduction: It can be reduced to its parent compound, Mosapride, under reductive conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Mosapride-d5 N-Oxide is extensively used in scientific research, particularly in:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Mosapride and its metabolites.
Biology: The compound is used in studies involving the metabolism of Mosapride, helping to understand its pharmacokinetics and pharmacodynamics.
Medicine: Research involving this compound contributes to the development of new therapeutic agents targeting gastrointestinal disorders.
Industry: It is used in the pharmaceutical industry for quality control and method validation
Wirkmechanismus
Mosapride-d5 N-Oxide acts as a selective 5-HT4 receptor agonist, similar to its parent compound, Mosapride. This action stimulates gastric motility by enhancing the release of acetylcholine in the gastrointestinal tract. The molecular targets include the 5-HT4 receptors located on the enteric neurons, which play a crucial role in regulating gut motility .
Vergleich Mit ähnlichen Verbindungen
Mosapride-d5 N-Oxide is unique due to the presence of deuterium atoms, which makes it a stable isotope-labeled compound. Similar compounds include:
Mosapride: The parent compound, which lacks the deuterium labeling.
Mosapride N-Oxide: The non-deuterated version of this compound.
Des-4-fluorobenzyl Mosapride-d5: Another deuterated metabolite of Mosapride.
These compounds share similar pharmacological properties but differ in their isotopic composition and specific applications in research.
Eigenschaften
CAS-Nummer |
1246816-63-6 |
|---|---|
Molekularformel |
C21H25ClFN3O4 |
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]-4-oxidomorpholin-4-ium-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide |
InChI |
InChI=1S/C21H25ClFN3O4/c1-2-29-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(28,7-8-30-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)/i1D3,2D2 |
InChI-Schlüssel |
IMJYXYWPAQJNFA-ZBJDZAJPSA-N |
SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N |
Synonyme |
4-Amino-5-chloro-2-(ethoxy-d5)-N-[[4-[(4-fluorophenyl)methyl]-4-oxido-2-morpholinyl]methyl]benzamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)
![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)


